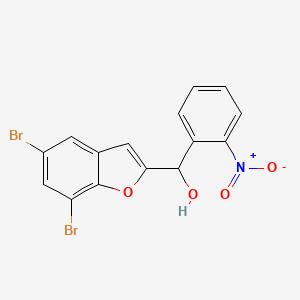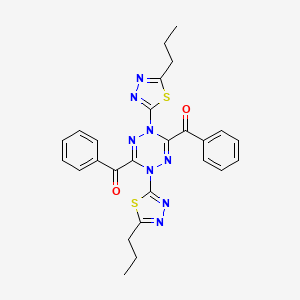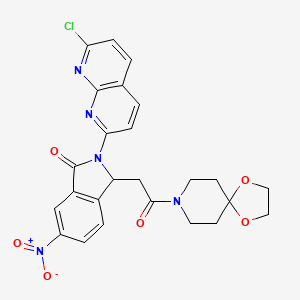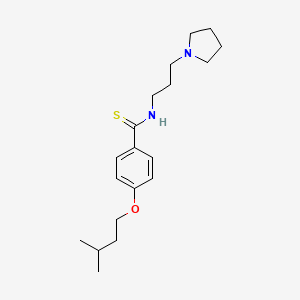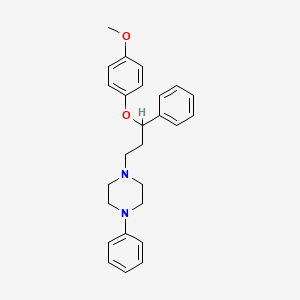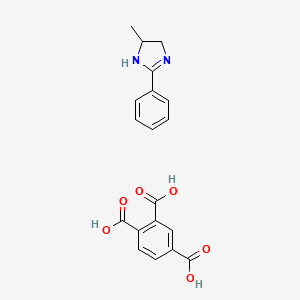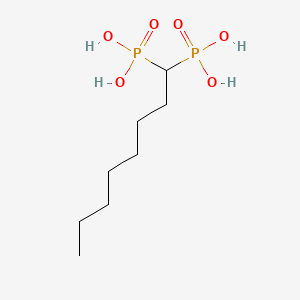
N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride: is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylpropyl group attached to the nitrogen atom of DL-phenylalanine, with an additional hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride typically involves the reaction of DL-phenylalanine with 3-oxo-3-phenylpropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylpropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of phenylpropionic acid derivatives.
Reduction: Formation of hydroxyphenylpropyl derivatives.
Substitution: Formation of substituted phenylpropyl derivatives.
Scientific Research Applications
Chemistry: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new chemical reactions.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It can be used to investigate the mechanisms of enzyme catalysis and protein-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. It may serve as a lead compound for the development of therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The phenylpropyl group may enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
N-(3-Oxo-3-phenylpropyl)glycine: Similar structure but with glycine instead of phenylalanine.
DL-Valine, N-(3-oxo-3-phenylpropyl)-, hydrochloride: Similar structure but with valine instead of phenylalanine.
Uniqueness: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride is unique due to the presence of both phenylalanine and phenylpropyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
85975-14-0 |
|---|---|
Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(2S)-2-[(3-oxo-3-phenylpropyl)amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c20-17(15-9-5-2-6-10-15)11-12-19-16(18(21)22)13-14-7-3-1-4-8-14;/h1-10,16,19H,11-13H2,(H,21,22);1H/t16-;/m0./s1 |
InChI Key |
NDYNEWPNTSXNNO-NTISSMGPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





